Methyl isoquinoline-7-carboxylate

Vue d'ensemble

Description

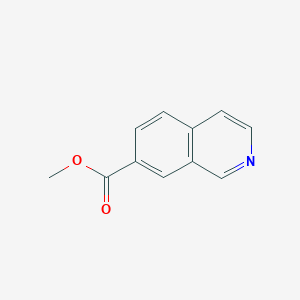

Methyl isoquinoline-7-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl isoquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetals under acidic conditions. Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid chlorides.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used in hydrogenation reactions to facilitate the formation of the isoquinoline ring. Additionally, solvent-free conditions and microwave-assisted synthesis are explored to make the process more environmentally friendly and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl isoquinoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoquinoline-7-carboxylic acid.

Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions.

Major Products:

Oxidation: Isoquinoline-7-carboxylic acid.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated or nitrated isoquinoline derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

MIQC has been studied for its potential therapeutic effects, particularly in the following areas:

2.1 Anticancer Activity

Research indicates that MIQC exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's interaction with key signaling pathways, such as MAPK/ERK, plays a crucial role in its anticancer effects.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted MIQC's efficacy against breast cancer cells, showing a dose-dependent reduction in cell viability and increased apoptosis markers.

2.2 Neuroprotective Effects

MIQC has shown promise in neuropharmacology due to its neuroprotective properties. It has been investigated for its ability to modulate neurotransmitter systems, making it a potential candidate for treating neurodegenerative diseases.

Case Study:

A preclinical trial demonstrated that MIQC could reduce oxidative stress and neuronal cell death in models of Parkinson's disease, suggesting its role as a protective agent against dopaminergic neuron degeneration.

Synthetic Chemistry Applications

3.1 Building Block for Synthesis

MIQC serves as an important building block in organic synthesis, particularly for creating more complex isoquinoline derivatives. Its structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .

3.2 Applications in Peptide Synthesis

The compound has also been utilized as an organic buffer in peptide synthesis, facilitating high-yield reactions under controlled conditions . This application is critical in biochemistry for producing peptides with specific sequences.

Industrial Applications

MIQC finds utility in the production of dyes and pigments due to its aromatic structure and reactivity. The compound can be incorporated into various formulations, enhancing color stability and intensity.

Comparative Analysis of Related Compounds

To better understand MIQC's unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl isoquinoline-3-carboxylate | Isoquinoline derivative | Exhibits different biological activities |

| Ethyl isoquinoline-7-carboxylate | Isoquinoline derivative | Studied for antimicrobial properties |

| Tetrahydroisoquinoline derivatives | Bicyclic compounds | Known for neuroprotective effects |

Mécanisme D'action

The mechanism of action of methyl isoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparaison Avec Des Composés Similaires

Quinoline: Similar in structure but with a nitrogen atom at a different position.

Isoquinoline: The parent compound of methyl isoquinoline-7-carboxylate.

Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group at the 7-position allows for further functionalization, making it a versatile intermediate in organic synthesis .

Activité Biologique

Methyl isoquinoline-7-carboxylate is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline structure with a carboxylate group at the 7-position. This structural feature is significant as it influences the compound's interaction with various biological targets. The molecular formula can be represented as C_11H_9NO_2.

Biological Activities

Research has documented several biological activities associated with this compound:

- Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases. It modulates neurotransmitter systems, which may help in conditions like Alzheimer's disease and Parkinson's disease .

- Anticancer Properties : this compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression .

- Antimicrobial Activity : The compound displays antimicrobial properties against several bacterial strains. Its effectiveness as an antibacterial agent suggests potential applications in treating infections caused by resistant bacteria .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, which is critical in cancer progression and neurodegeneration .

- Modulation of Neurotransmitter Levels : By influencing neurotransmitter systems, particularly acetylcholine and dopamine pathways, this compound may enhance cognitive functions and provide neuroprotection .

- Oxidative Stress Reduction : Antioxidant properties have also been attributed to this compound, helping to mitigate oxidative damage in cells, which is a common factor in many diseases .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

Neuroprotective Study Example

In a study conducted on transgenic mice models for Alzheimer's disease, this compound was administered over a period of six weeks. Results indicated a notable improvement in cognitive function as measured by maze tests, alongside a reduction in amyloid plaque formation.

Anticancer Study Example

In vitro assays demonstrated that this compound reduced the viability of human breast cancer cells (MCF-7) by approximately 70% at a concentration of 20 µM after 48 hours. The mechanism was linked to apoptosis induction as confirmed by flow cytometry analysis.

Propriétés

IUPAC Name |

methyl isoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSCADYIYSQTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627674 | |

| Record name | Methyl isoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178262-31-2 | |

| Record name | Methyl 7-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178262-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.